
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide works by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3, this compound prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation. This mechanism of action makes this compound a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunosuppressive effects, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. This compound also has a well-defined mechanism of action, which makes it easier to study and understand its effects. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research is needed to better understand the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide involves several steps, starting with the reaction of cyclopropylamine with 2-bromo-4,5-dimethylthiophene. This is followed by a series of chemical reactions, including acylation, reduction, and cyclization, to produce the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and suppressing the immune response. Clinical trials have also shown promising results, with this compound demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-6-5-9(13-7(6)2)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXIIANURXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

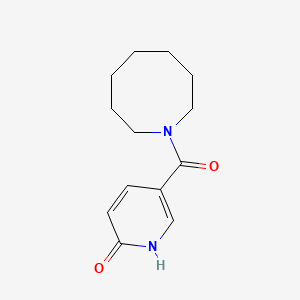

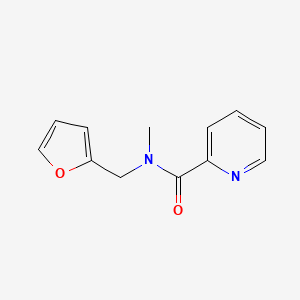
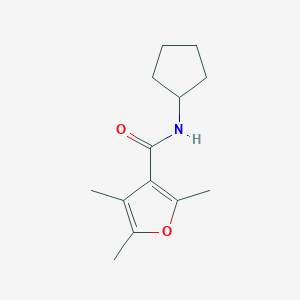
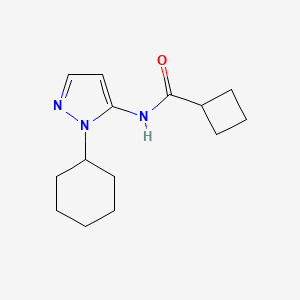
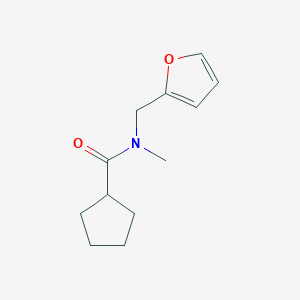
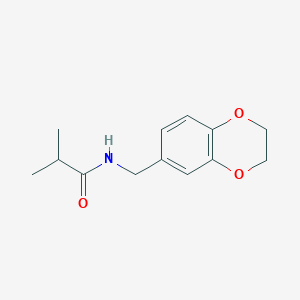
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
![N-[3-(dimethylcarbamoyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B7476280.png)
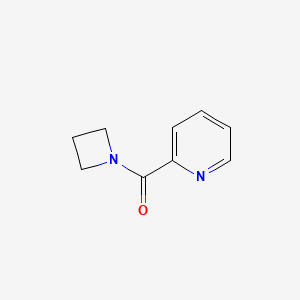
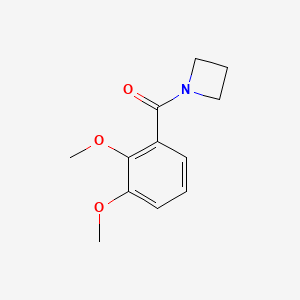

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)